molecular formula C13H16BrN B14353094 1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide CAS No. 95968-87-9

1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide

Cat. No.: B14353094
CAS No.: 95968-87-9
M. Wt: 266.18 g/mol
InChI Key: YQXBYMVUAWZGKS-UHFFFAOYSA-M
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Description

1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a bromide ion and a dihydropyridine ring substituted with methyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an aldehyde with a β-ketoester in the presence of ammonium acetate, followed by bromination to introduce the bromide ion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridinium salts, reduced dihydropyridines, and substituted derivatives depending on the reagents used .

Scientific Research Applications

1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act on calcium channels, modulating their activity and affecting cellular processes. The dihydropyridine ring plays a crucial role in binding to these targets and exerting its effects .

Comparison with Similar Compounds

Properties

CAS No.

95968-87-9

Molecular Formula

C13H16BrN

Molecular Weight

266.18 g/mol

IUPAC Name

1,5-dimethyl-4-phenyl-2,3-dihydropyridin-1-ium;bromide

InChI

InChI=1S/C13H16N.BrH/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12;/h3-7,10H,8-9H2,1-2H3;1H/q+1;/p-1

InChI Key

YQXBYMVUAWZGKS-UHFFFAOYSA-M

Canonical SMILES

CC1=C(CC[N+](=C1)C)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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